2-(Phenylazo)phenol
Description
Significance of Azo Compounds in Contemporary Chemical Science
Azo compounds, characterized by the presence of the azo functional group (-N=N-), form a cornerstone of synthetic organic chemistry and a vast array of industrial applications. This class of organic molecules is renowned for its vibrant colors, stemming from extensive π-electron delocalization across the aromatic systems linked by the azo bridge google.comresearchgate.netrsc.org. Consequently, azo compounds are extensively utilized as dyes and pigments, contributing to approximately 50-70% of all synthetic colorants used globally in sectors ranging from textiles and printing inks to paints, plastics, cosmetics, and even food coloring researchgate.netrsc.orgchemsrc.comchemicalbook.comnih.govnist.govspectrabase.comresearchgate.net.
Beyond their role as colorants, azo compounds exhibit remarkable versatility. They serve as crucial intermediates in the synthesis of complex organic molecules and are employed in materials science for developing photoresponsive materials, liquid crystals, and conductive polymers nih.govggu.ac.in. In analytical chemistry, their distinct color changes in response to pH variations or the presence of metal ions make them valuable indicators and reagents chemsrc.comnist.govnih.gov. Furthermore, certain azo compounds and their derivatives have demonstrated significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, driving research in medicinal chemistry and pharmaceuticals google.comresearchgate.netnih.govnih.govnih.gov. However, the environmental persistence and potential breakdown products of some azo dyes necessitate careful consideration of their ecological impact researchgate.netnih.gov.
Overview of 2-(Phenylazo)phenol as a Pivotal Research Subject
This compound, also known by its synonym o-hydroxyphenylazobenzene contaminantdb.ca, is a representative member of the phenylazophenol family of azo compounds. Its structure features a phenylazo group attached to a phenol (B47542) ring at the ortho position relative to the hydroxyl group. This specific arrangement is of considerable scientific interest due to the interplay between the azo chromophore and the phenolic moiety. The ortho-positioning of the hydroxyl group adjacent to the azo linkage is particularly significant, as it predisposes the molecule to undergo azo-hydrazone tautomerism rsc.orgresearchgate.netnih.gov. This tautomeric equilibrium, where the molecule can exist in either the azo or hydrazone form, is highly sensitive to environmental factors such as pH and solvent polarity, leading to changes in its spectral and chemical properties rsc.orgresearchgate.net.
The compound's ability to act as a ligand, coordinating to metal ions through the azo nitrogen atoms and the phenolic oxygen, further enhances its research relevance. This property allows for the synthesis of diverse metal complexes with potential applications in catalysis, sensing, and biological studies nih.govnist.gov. Spectroscopic techniques, including UV-Vis, IR, and NMR, are instrumental in characterizing this compound, elucidating its tautomeric forms, and understanding its interactions with metal ions and other chemical species researchgate.netnih.gov.
Scope and Objectives of Academic Inquiry on this compound Systems
Academic research focusing on this compound and related systems primarily aims to understand and exploit its unique chemical characteristics. Key objectives include:
Investigating Azo-Hydrazone Tautomerism: A primary goal is to study the tautomeric equilibrium of this compound. This involves characterizing the conditions (pH, solvent, temperature) that favor either the azo or hydrazone form and understanding how this influences the compound's spectral properties (UV-Vis, IR, NMR) and reactivity rsc.orgresearchgate.netnih.gov.
Exploring Coordination Chemistry: Researchers synthesize and characterize metal complexes of this compound, investigating its behavior as a ligand. Objectives include determining coordination modes, metal-ligand ratios, and the structural and electronic properties of the resulting complexes, which may exhibit catalytic or biological activity nih.govnist.gov.
Characterizing Spectroscopic and Physicochemical Properties: Detailed spectroscopic analysis (UV-Vis, IR, NMR) is conducted to confirm the structure, identify functional groups, and monitor chemical transformations or equilibria. Understanding physicochemical properties like solubility and potential acidity (pKa) is also crucial for experimental design and application development researchgate.netresearchgate.netnih.gov.
Evaluating Potential Applications: While excluding safety and dosage, research may explore the compound's potential as a pH indicator, a chromophore in functional materials, or as a precursor in the synthesis of more complex molecules with specific properties nist.govnih.govcontaminantdb.ca.
Spectroscopic and Physicochemical Data
The unique structure of this compound, with its azo linkage and phenolic hydroxyl group, dictates its spectroscopic signatures and physicochemical behavior. While specific experimental data for this compound itself can be sparse in readily available literature, properties of closely related phenylazophenols and general characteristics of azo compounds provide valuable insights.
Table 1: Spectroscopic Signatures of this compound and Related Azo Compounds
| Technique | Functional Group / Transition | Characteristic Wavelength/Frequency | Notes / Relevance to this compound | Source(s) |
| UV-Vis Spectroscopy | π → π* transitions (Azo chromophore) | ~400–500 nm | Indicates conjugation and color; sensitive to tautomerism and solvent effects. | |
| FTIR Spectroscopy | O-H stretching (Phenolic) | ~3400 cm⁻¹ | Confirms the presence of the hydroxyl group. | |
| N=N stretching (Azo group) | ~1400–1600 cm⁻¹ | Key identifier for the azo linkage. Related compounds show bands around 1586 cm⁻¹ or 1579-1558 cm⁻¹ nih.gov. | nih.gov | |
| C=N stretching (Hydrazone tautomer) | ~1600–1650 cm⁻¹ | Characteristic of the hydrazone tautomeric form, often observed in conjunction with C=O stretching. | nih.govresearchgate.net | |
| C=O stretching (Hydrazone tautomer) | ~1650–1700 cm⁻¹ | Observed in the hydrazone tautomeric form. | nih.govresearchgate.net | |
| NMR Spectroscopy | ¹H NMR | Varies based on substitution and tautomeric form. | Crucial for distinguishing azo and hydrazone forms and identifying proton environments. Specific data for this compound is limited in snippets. | researchgate.netnih.gov |
| ¹³C NMR | Varies based on substitution and tautomeric form. | Provides detailed structural information, useful for confirming tautomeric states. | researchgate.netnih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
2362-57-4 |
|---|---|
Molecular Formula |
C12H10N2O |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-phenyldiazenylphenol |
InChI |
InChI=1S/C12H10N2O/c15-12-9-5-4-8-11(12)14-13-10-6-2-1-3-7-10/h1-9,15H |
InChI Key |
PEXGTUZWTLMFID-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=CC=CC=C2O |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=CC=C2O |
Other CAS No. |
29355-26-8 |
Origin of Product |
United States |
Synthetic Methodologies and Derivative Chemistry of 2 Phenylazo Phenol
Classical and Contemporary Synthesis of 2-(Phenylazo)phenol
The primary and most well-established method for synthesizing this compound and its derivatives is the azo coupling reaction, a process that has been fundamental in the dye industry for over a century. researchgate.netnih.gov This method involves two main sequential steps: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an activated aromatic compound like phenol (B47542). researchgate.netnih.gov
The synthesis begins with the diazotization of an aromatic amine, typically aniline (B41778), to form a diazonium salt. researchgate.netslideshare.net This reaction is conducted in a cold acidic solution, usually with hydrochloric or sulfuric acid, by the portion-wise addition of sodium nitrite (B80452) (NaNO₂). researchgate.netyoutube.com The nitrous acid (HNO₂) generated in situ reacts with the aniline. researchgate.netuobaghdad.edu.iq The amine must be unprotonated to act as a nucleophile and attack the electrophilic nitrosyl reagent. uobaghdad.edu.iq Although aromatic amines are weak bases, a sufficient concentration of the unprotonated form exists even in strong acid to allow the reaction to proceed. uobaghdad.edu.iq The resulting diazonium salt is an unstable intermediate and is typically used immediately without isolation. slideshare.netyoutube.com
The second stage is the coupling reaction, which is an electrophilic aromatic substitution. slideshare.net The freshly prepared, cold diazonium salt solution is added to a solution of phenol. youtube.com The diazonium ion acts as the electrophile and attacks the electron-rich phenol ring. slideshare.net The hydroxyl group (-OH) of phenol is a strong activating group, directing the substitution to the ortho and para positions. quora.com Due to less steric hindrance, the para position is generally favored, leading to the formation of p-(phenylazo)phenol, an orange dye. youtube.comquora.com The reaction with phenol is typically carried out in a slightly alkaline or basic medium. youtube.comquora.com
A "green" method for this process has also been developed, utilizing grinding of the reactants (an aniline derivative, sodium nitrite, a coupling agent like phenol, and p-toluenesulfonic acid as a catalyst) at 0 °C, which avoids the use of inorganic acids and toxic solvents. icrc.ac.ir
Achieving high yield and purity in the synthesis of this compound is critically dependent on the careful control of several reaction parameters. azom.com The stability of the diazonium salt is paramount, as it readily decomposes at higher temperatures. youtube.com
Key optimization parameters include:
Temperature: The diazotization step must be carried out at low temperatures, typically between 0 and 5 °C, to ensure the stability of the diazonium salt. youtube.comicrc.ac.irgoogle.com The subsequent coupling reaction is also maintained at this low temperature to prevent decomposition. nih.gov
Acidity (pH): A highly acidic medium is necessary during diazotization to generate the electrophilic nitrosyl species and to stabilize the resulting diazonium salt, preventing unwanted side reactions like the formation of diazoamino compounds. uobaghdad.edu.iq Conversely, the coupling reaction with phenol requires a slightly alkaline solution. youtube.com This condition facilitates the formation of the more nucleophilic phenoxide ion, which reacts more readily with the diazonium salt. quora.com
Reagent Stoichiometry: Using a slight excess of sodium nitrite during the diazotization of the amine can ensure that no unreacted aniline remains, which could otherwise lead to the formation of byproducts like p-aminoazobenzene. uobaghdad.edu.iqgoogle.com After the reaction, any excess nitrous acid can be removed by adding urea (B33335). nih.gov
Table 1: Optimized Conditions for this compound Synthesis This table is interactive and can be sorted by clicking on the headers.
| Parameter | Condition | Rationale | Source(s) |
|---|---|---|---|
| Temperature | 0–5 °C | Stabilizes the diazonium salt and prevents decomposition. | nih.govyoutube.comicrc.ac.ir |
| Diazotization pH | Strongly Acidic (e.g., HCl, H₂SO₄) | Generates nitrous acid in situ and stabilizes the diazonium salt. | researchgate.netuobaghdad.edu.iq |
| Coupling pH | Slightly Alkaline (e.g., NaOH) | Increases the nucleophilicity of phenol by forming the phenoxide ion. | youtube.comquora.com |
| Reagents | Aniline, Sodium Nitrite, Phenol | Primary reactants for the classical synthesis. | researchgate.netslideshare.net |
| Catalyst (Green Method) | p-Toluenesulfonic Acid | Solid acid catalyst for solvent-free synthesis by grinding. | icrc.ac.ir |
Advanced Synthetic Routes to this compound Analogues
Beyond the classical diazotization-coupling sequence, other methodologies have been explored for the synthesis of substituted phenols and related structures, which can be considered for creating analogues of this compound. One such advanced strategy involves the arylation of phenols using arynes. rsc.org This method allows for the direct formation of C-C bonds with the phenol ring, offering alternative pathways to ortho-arylphenols. rsc.org
Another approach focuses on building the phenolic ring from non-aromatic precursors. Bio-based furanic derivatives can be converted into substituted phenols through a sequence of Diels-Alder and aromatization reactions. nih.gov This route provides access to ortho and meta-substituted aromatics, which can be more challenging to obtain through classical electrophilic substitution. nih.gov While not a direct synthesis of the azo linkage, these methods for creating highly substituted phenol precursors are valuable for producing complex this compound analogues.
Functionalization and Derivatization Strategies of the this compound Scaffold
The this compound structure serves as a versatile scaffold that can be readily modified to produce a wide array of derivatives with tailored properties. Functionalization can be achieved by introducing substituents onto either the phenyl or the phenol ring prior to the coupling reaction or by chemically modifying the parent compound.
A common strategy for synthesizing substituted derivatives involves using substituted anilines or phenols in the classical azo coupling reaction. nih.govicrc.ac.ir For instance, diazotized o-, m-, or p-nitroaniline can be coupled with phenol to yield the corresponding nitrophenylazophenol derivatives. icrc.ac.ir Similarly, substituted phenols can be used as the coupling partner. finechem-mirea.ruoregonstate.edu The synthesis of 2,4-disubstituted phenols coupled with diazotized o-nitroanilines has been reported for producing intermediates for other chemical products. google.com
Table 2: Examples of Substituted this compound Derivatives This table is interactive and can be sorted by clicking on the headers.
| Aniline Derivative | Phenol Derivative | Resulting Compound Class | Source(s) |
|---|---|---|---|
| o-Nitroaniline | Phenol | 2-((2-Nitrophenyl)azo)phenol | icrc.ac.ir |
| m-Nitroaniline | Phenol | 2-((3-Nitrophenyl)azo)phenol | icrc.ac.ir |
| p-Nitroaniline | 2,4-Dimethylphenol | 2-((4-Nitrophenyl)azo)-4,6-dimethylphenol | researchgate.net |
| Aniline | Resorcinol | 4-(Phenylazo)benzene-1,3-diol | nih.gov |
The this compound unit can be incorporated into more complex molecular architectures, including various heterocyclic systems. nih.gov This is often achieved by first synthesizing a primary aromatic amine that already contains the desired heterocycle. This amine is then diazotized and coupled with phenol in the standard manner. nih.gov
A notable example is the synthesis of novel 1,3,4-oxadiazole (B1194373) derivatives containing a phenylazo group. nih.govresearchgate.net In this process, a 4-(5-alkyl-1,3,4-oxadiazol-2-yl)aniline is prepared through a multi-step synthesis. This heterocyclic amine is then subjected to diazotization with sodium nitrite in concentrated sulfuric acid, followed by coupling with phenol to yield the final product, which integrates the 1,3,4-oxadiazole ring system with the phenylazophenol structure. nih.gov Other heterocyclic systems, such as pyrazoles, isoxazoles, and benzimidazoles, can also be synthesized from precursors that allow for the eventual inclusion of an azo-linked phenolic group. nih.govsemanticscholar.org
Development of this compound-Based Schiff Bases
The synthesis of Schiff bases from this compound derivatives typically involves the condensation of a primary amine with an aldehyde derivative of the parent compound, most commonly 5-(phenylazo)salicylaldehyde or its analogues. This reaction forms an azomethine or imine group (-C=N-), which is the characteristic linkage of a Schiff base. The general synthetic route is a nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.
The reaction is often carried out in a suitable solvent, such as ethanol (B145695) or methanol (B129727), and may be heated under reflux to ensure completion. The resulting Schiff base product, often a colored crystalline solid, can then be isolated by filtration and purified by recrystallization.
Detailed Research Findings
Scientific literature provides specific examples of the synthesis of these specialized Schiff bases. For instance, a novel Schiff base, 5-(phenylazo)-N-(2-amino pyridine) salicyliden, was prepared through the condensation of 5-(phenylazo)salicylaldehyde and 2-amino pyridine (B92270) in methanol at room temperature. nih.gov The reaction yields an orange crystalline precipitate which has been thoroughly characterized. nih.gov
In another study, a bis-Schiff base was synthesized by reacting two equivalents of a substituted this compound derivative, 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde, with one equivalent of a diamine, 1,2-phenylenediamine. mdpi.com The reaction was conducted in absolute ethanol under reflux for three hours, resulting in a dark red precipitate with a high yield of 98%. mdpi.com
The general synthetic scheme for the formation of a this compound-based Schiff base from 5-(phenylazo)salicylaldehyde and a primary amine (R-NH₂) is depicted below:
Scheme 1: General Synthesis of this compound-Based Schiff Bases
(Image depicting the reaction of 5-(phenylazo)salicylaldehyde with a primary amine to form a Schiff base plus water)
The characterization of these compounds is crucial to confirm their structure. Standard analytical techniques include Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).
FTIR spectroscopy is particularly useful for confirming the formation of the Schiff base by identifying the characteristic C=N stretching vibration, which typically appears in the region of 1600-1630 cm⁻¹. mdpi.com The disappearance of the C=O stretch from the starting aldehyde and the N-H stretches from the primary amine also provides evidence of a successful reaction.
¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the protons and carbon atoms, respectively. In the ¹H NMR spectrum, a characteristic singlet for the azomethine proton (HC=N) typically appears in the downfield region (around 8.5-9.0 ppm). mdpi.com The presence of aromatic protons from the phenylazo and salicylaldehyde (B1680747) moieties, as well as signals from the 'R' group of the amine, can also be observed and assigned. Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base, confirming its elemental composition. mdpi.com
The following tables summarize the synthetic conditions and key characterization data for representative this compound-based Schiff bases from the literature.
Table 1: Synthesis of Selected this compound-Based Schiff Bases
| Starting Aldehyde | Amine | Solvent | Conditions | Product | Yield (%) | Ref |
| 5-(Phenylazo) salicylaldehyde | 2-Amino pyridine | Methanol | Room Temp. | 5-(Phenylazo)-N-(2-amino pyridine) salicyliden | - | nih.gov |
| 2-Hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde | 1,2-Phenylene diamine | Ethanol | Reflux, 3h | bis[5-(4-Methoxyphenylazo)-2-hydroxy-3-methoxy benzaldehyde]-1,2-phenylene diimine | 98 | mdpi.com |
Table 2: Key Spectroscopic Data for a Representative this compound-Based Schiff Base (Product: bis[5-(4-Methoxyphenylazo)-2-hydroxy-3-methoxy benzaldehyde]-1,2-phenylene diimine) mdpi.com
| Technique | Key Signal / Peak | Observed Value |
| FTIR (KBr, cm⁻¹) | ν(C=N) | 1604.70 |
| ν(O-H) | 3163.00 - 3672.20 (broad) | |
| ¹H-NMR (CDCl₃, ppm) | δ(HC=N) | 8.66 (s, 2H) |
| δ(OH) | 13.94 (br, 2H) | |
| δ(OCH₃) | 3.86 (s, 6H), 3.94 (s, 6H) | |
| ¹³C-NMR (CDCl₃, ppm) | δ(C=N) | 163.78 |
| δ(C-OH) | 160.71 | |
| MS (m/z) | [M+H]⁺ (Fragment) | 374 (C₆H₄(N=CC₆H₂OHOMe)₂) |
| (Fragment) | 135 (MeOC₆H₄N=N) | |
| (Fragment) | 107 (MeOC₆H₄) |
Coordination Chemistry of 2 Phenylazo Phenol and Its Metal Complexes
2-(Phenylazo)phenol as a Ligand System
This compound, also known as 2-hydroxyazobenzene, is a bidentate ligand that can coordinate to a metal center through the phenolic oxygen and one of the nitrogen atoms of the azo group. The deprotonation of the phenolic hydroxyl group upon complexation is a key feature of its ligating ability, typically forming a stable five- or six-membered chelate ring with the metal ion.
Chelation Modes and Donor Atom Preferences of this compound
The coordination of this compound and its derivatives to metal ions is characterized by several possible chelation modes, primarily dictated by the nature of the metal ion and the presence of other coordinating groups on the ligand. The most common mode of coordination is as a bidentate ligand, utilizing the phenolic oxygen and the nitrogen atom of the azo group that is further from the phenyl ring. This N,O-bidentate chelation leads to the formation of a stable six-membered ring.
In some instances, particularly with substituted derivatives, this compound can exhibit different coordination behaviors. For example, the derivative 2-(2′-carboxyphenylazo)-4-methylphenol has been shown to act as a dianionic tridentate O,N,O-donor, coordinating through the phenolic oxygen, an azo nitrogen, and a carboxylate oxygen. ias.ac.in This tridentate coordination results in the formation of two adjacent chelate rings. The same ligand can also coordinate as a monoanionic bidentate N,O-donor, utilizing the phenolate (B1203915) oxygen and the first azo-nitrogen to form a five-membered chelate ring. ias.ac.in
The preference for a particular donor atom is influenced by the hard and soft acid-base (HSAB) principle. The phenolic oxygen is a hard donor, while the azo nitrogen is a softer donor. This allows this compound to effectively chelate a wide range of metal ions with varying hardness.
Influence of Substituents on Ligand Coordination Properties
The electronic and steric properties of substituents on the phenyl rings of this compound can significantly influence its coordination behavior. Electron-withdrawing groups, such as nitro groups, can increase the acidity of the phenolic proton, facilitating deprotonation and complex formation. Conversely, electron-donating groups, such as methyl groups, can increase the electron density on the donor atoms, potentially leading to stronger metal-ligand bonds.
The position of the substituent is also crucial. For instance, a substituent at the ortho position of the phenolic ring can sterically hinder the coordination of the ligand. However, if the substituent itself contains a donor atom, such as a carboxyl group, it can participate in coordination, leading to a change in the chelation mode from bidentate to tridentate, as seen in 2-(2′-carboxyphenylazo)-4-methylphenol. ias.ac.in The introduction of substituents can also affect the electronic spectra of the resulting metal complexes.
Synthesis and Characterization of Metal Complexes
A wide variety of metal complexes of this compound and its derivatives have been synthesized and characterized. The synthesis typically involves the reaction of a metal salt with the ligand in a suitable solvent, often in the presence of a base to facilitate the deprotonation of the phenolic hydroxyl group.
Transition Metal Complexes with this compound Ligands (e.g., Ni(II), Cu(II), Co(II), Fe(III), Rh(III), Pd(II), Pt(IV))
Complexes of this compound and its derivatives with several transition metals have been reported.
Ni(II), Cu(II), and Co(II): While specific studies on the parent this compound with these metals are not extensively detailed in the provided context, related azo-Schiff base and hydrazone complexes of Ni(II), Cu(II), and Co(II) have been synthesized and characterized. chemijournal.comnih.gov For instance, Cu(II) complexes with azo-Schiff bases derived from phenol (B47542) derivatives have been prepared and their structures proposed based on spectroscopic and analytical data. nih.gov Similarly, Ni(II) and Co(II) complexes with related organic ligands containing azo and phenolic moieties have been investigated. nih.gov
Fe(III): The coordination chemistry of iron with simple phenolates is known, and Fe(III) complexes with various phenanthroline-based ligands have been synthesized. nih.govrsc.orgsemanticscholar.org However, specific structural details for Fe(III) complexes with this compound are not extensively covered in the provided search results.
Rh(III): Rhodium(III) complexes with a substituted derivative, 2,4-dimethyl-6-(4-nitro-phenylazo)-phenol, have been synthesized. uobaghdad.edu.iq Elemental analysis and spectroscopic data suggest an octahedral geometry for these complexes, with a 1:3 metal-to-ligand stoichiometry. uobaghdad.edu.iq
Pd(II) and Pt(IV): Mixed-ligand complexes of Pd(II) with 2-(2′-carboxyphenylazo)-4-methylphenol have been synthesized from the reaction of the ligand with [Pd(PPh₃)₂Cl₂]. ias.ac.in The resulting complex, [Pd(PPh₃)(L)], features the ligand coordinated as a dianionic tridentate O,N,O-donor. ias.ac.in A similar reaction with a platinum precursor, cis-[Pt(PPh₃)₂Cl₂], yields the analogous Pt(IV) complex. ias.ac.in The reaction of hydroxo-bridged dimers of [Pd₂(C,N)₂(μ-OH)₂], where C,N can be 2-(phenylazo)phenyl, has also been explored. nih.gov
The characterization of these complexes is typically carried out using a combination of techniques including elemental analysis, infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and in many cases, single-crystal X-ray diffraction.
Lanthanide and Other Metal Ion Complexes
The coordination chemistry of this compound extends beyond transition metals to include lanthanides.
Lanthanide Complexes: Yttrium(III) and Lanthanum(III) complexes with 2,4-dimethyl-6-(4-nitro-phenylazo)-phenol have been synthesized and characterized. uobaghdad.edu.iq Spectroscopic studies suggest a 1:3 metal-to-ligand ratio and an octahedral geometry for these complexes. uobaghdad.edu.iq The large ionic radii of lanthanide ions make them suitable for coordination with ligands that can achieve high coordination numbers. While the provided information is on a substituted derivative, it indicates the potential of the this compound framework to form stable complexes with lanthanide ions. Research on lanthanide complexes with various phenolate ligands is an active area. researchgate.net
Structural Elucidation of Coordination Compounds
For the palladium(II) and platinum(IV) complexes of 2-(2′-carboxyphenylazo)-4-methylphenol, X-ray crystallography has confirmed a square planar geometry around the metal ion. ias.ac.in In these structures, the tridentate ligand occupies three coordination sites, with the fourth site being occupied by a triphenylphosphine (B44618) ligand. ias.ac.in
The structural data for these complexes provide valuable insights into the nature of the metal-ligand bonding. For instance, the M-O (phenolic), M-N (azo), and M-O (carboxylate) bond lengths can be used to assess the relative strengths of these interactions.
Below is a table summarizing some of the key structural features of representative metal complexes with this compound derivatives.
| Metal Ion | Ligand | Coordination Geometry | Key Structural Features | Reference |
| Pd(II) | 2-(2′-carboxyphenylazo)-4-methylphenol | Square Planar | Dianionic tridentate O,N,O-coordination | ias.ac.in |
| Pt(IV) | 2-(2′-carboxyphenylazo)-4-methylphenol | Square Planar | Dianionic tridentate O,N,O-coordination | ias.ac.in |
| Rh(III) | 2,4-dimethyl-6-(4-nitro-phenylazo)-phenol | Octahedral (proposed) | 1:3 Metal:Ligand stoichiometry | uobaghdad.edu.iq |
| Y(III) | 2,4-dimethyl-6-(4-nitro-phenylazo)-phenol | Octahedral (proposed) | 1:3 Metal:Ligand stoichiometry | uobaghdad.edu.iq |
| La(III) | 2,4-dimethyl-6-(4-nitro-phenylazo)-phenol | Octahedral (proposed) | 1:3 Metal:Ligand stoichiometry | uobaghdad.edu.iq |
Spectroscopic Signatures of Metal-Ligand Interactions
Spectroscopic techniques are fundamental in characterizing the formation and nature of the bond between this compound and a metal ion. The electronic and vibrational spectra of the ligand undergo significant changes upon coordination, providing a clear signature of metal-ligand interaction.
Infrared (IR) Spectroscopy is a powerful tool for identifying which donor atoms of the this compound ligand are involved in bonding with the metal. The IR spectrum of the free ligand displays a characteristic broad absorption band in the region of 3400-3500 cm⁻¹, which is attributed to the stretching vibration of the phenolic O-H group, ν(O-H). Upon deprotonation and coordination to a metal ion, this band typically disappears, providing strong evidence for the involvement of the phenolic oxygen in the metal-ligand bond.
Another key vibrational mode is the azo group stretching frequency, ν(N=N), which is usually observed in the 1400-1450 cm⁻¹ region in the free ligand. Upon complexation, the electron density in the azo group is altered due to its coordination with the metal center, leading to a shift in the ν(N=N) band. This shift, often to a lower frequency, indicates the participation of one of the azo nitrogen atoms in the coordination. Furthermore, the appearance of new, typically weak, absorption bands in the far-IR region (below 600 cm⁻¹) can be assigned to the stretching vibrations of the newly formed metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) bonds, further confirming the formation of the complex. researchgate.net
Electronic (UV-Visible) Spectroscopy provides insights into the electronic transitions within the molecule and how they are affected by complexation. The UV-Vis spectrum of this compound typically exhibits two main absorption bands. The band at a shorter wavelength is generally assigned to a π → π* transition within the aromatic rings, while the band at a longer wavelength is attributed to an n → π* transition involving the non-bonding electrons of the azo group.
Nuclear Magnetic Resonance (NMR) Spectroscopy is another valuable technique, particularly for diamagnetic complexes. In the ¹H NMR spectrum of the free ligand, the phenolic proton gives a characteristic signal which disappears upon deprotonation and complexation. The chemical shifts of the aromatic protons in the vicinity of the coordination sites are also affected. Upon coordination, these signals can shift either downfield or upfield due to changes in the electronic environment and magnetic anisotropy of the metal center. For paramagnetic complexes, the NMR signals are often broadened, but can still provide useful structural information.
Table 2: Typical Spectroscopic Changes upon Complexation of this compound
| Spectroscopic Technique | Free Ligand Signature | Signature upon Complexation |
| IR Spectroscopy | Broad ν(O-H) band (~3400-3500 cm⁻¹) | Disappearance of the ν(O-H) band |
| ν(N=N) band (~1400-1450 cm⁻¹) | Shift in the ν(N=N) band frequency | |
| - | Appearance of new ν(M-O) and ν(M-N) bands (far-IR) | |
| UV-Visible Spectroscopy | π → π* and n → π* transitions | Shifts in ligand-based transitions |
| - | Appearance of new LMCT or MLCT bands in the visible region | |
| ¹H NMR Spectroscopy | Signal for the phenolic proton | Disappearance of the phenolic proton signal |
| Characteristic signals for aromatic protons | Shifts in the signals of nearby aromatic protons |
Spectroscopic and Photophysical Investigations of 2 Phenylazo Phenol Systems
Vibrational Spectroscopy (FT-IR) for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a primary technique for identifying the functional groups present in 2-(Phenylazo)phenol by analyzing the absorption of infrared radiation at specific wavenumbers. The characteristic vibrations of the phenolic hydroxyl group, the azo linkage, and the aromatic rings are expected to be discernible in its IR spectrum.
Hydroxyl (O-H) Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic group bibliotekanauki.pllibretexts.org. This band can be significantly broadened and shifted to lower wavenumbers (e.g., around 3149 cm⁻¹) if intramolecular hydrogen bonding occurs, as is common in ortho-substituted phenols researchgate.net.
Aromatic C-H Stretching: The presence of phenyl and phenol (B47542) rings results in C-H stretching vibrations typically observed just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹) bibliotekanauki.pl.
Azo (N=N) Stretching: The azo group (-N=N-) is a key chromophore and typically exhibits a stretching vibration in the mid-infrared region, often around 1500-1600 cm⁻¹ researchgate.net. The intensity of this band can vary.
Aromatic C=C Stretching: The carbon-carbon double bonds within the aromatic rings give rise to characteristic stretching vibrations, usually found in the range of 1630-1450 cm⁻¹ bibliotekanauki.pl.
C-O Stretching: The C-O stretching vibration of the phenolic group is generally observed in the region of 1200-1280 cm⁻¹ bibliotekanauki.pl.
Table 1: Expected FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Phenolic) | 3200-3600 (broad) | Strong |
| Aromatic C-H | 3000-3100 | Medium |
| N=N (Azo) | 1500-1600 | Weak-Medium |
| Aromatic C=C | 1630-1450 | Medium |
| C-O (Phenolic) | 1200-1280 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen atom environments within the molecule, confirming its structure.
¹H NMR for Proton Environment Characterization
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy reveals the different types of protons present in this compound and their connectivity.
Phenolic -OH Proton: The proton of the hydroxyl group is typically observed as a singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding, often appearing in the range of 4.5-7 ppm libretexts.orgmdpi.com. This signal can be identified by adding deuterium (B1214612) oxide (D₂O), which causes the signal to disappear or significantly diminish due to rapid proton-deuterium exchange libretexts.orgdocbrown.info.
Aromatic Protons: The molecule contains protons on both the phenyl and phenol rings. These aromatic protons are expected to resonate in the characteristic aromatic region, generally between 6.5 and 8.5 ppm libretexts.orgdocbrown.info. The specific chemical shifts and splitting patterns (multiplicity) of these protons will depend on their positions relative to the azo and hydroxyl substituents, providing information about the substitution pattern and connectivity. For instance, protons ortho to the hydroxyl group might appear at different chemical shifts than those meta or para to it.
Table 2: Expected ¹H NMR Chemical Shifts for this compound
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |
| Phenolic -OH | 4.5 - 7.0 | Singlet (broad) | Disappears upon D₂O addition; sensitive to H-bonding and solvent. |
| Aromatic (Phenol Ring) | 6.5 - 8.0 | Multiplets | Splitting pattern depends on substitution and neighboring protons. |
| Aromatic (Phenyl Ring) | 7.0 - 8.5 | Multiplets | Splitting pattern depends on substitution and neighboring protons. |
¹³C NMR for Carbon Backbone Elucidation
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of this compound, distinguishing between different types of carbon atoms based on their electronic environments.
Carbon Bearing the Hydroxyl Group (C-OH): The carbon directly attached to the electronegative oxygen atom of the phenol group is expected to be significantly deshielded, appearing at a downfield chemical shift, typically in the range of 150-160 ppm researchgate.net.
Aromatic Carbons: The remaining carbons of the phenyl and phenol rings will resonate in the aromatic region, generally between 110 and 150 ppm libretexts.org. The specific chemical shifts will be influenced by the electron-donating nature of the hydroxyl group and the electron-withdrawing/conjugating effect of the azo group. Carbons directly bonded to the azo nitrogen atoms might also show distinct shifts.
Table 3: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Expected Chemical Shift (ppm) | Notes |
| C-OH (Phenolic) | 150 - 160 | Highly deshielded due to oxygen attachment. |
| Aromatic Carbons (Phenyl Ring) | 110 - 150 | Multiple signals reflecting different electronic environments. |
| Aromatic Carbons (Phenol Ring) | 110 - 150 | Multiple signals reflecting different electronic environments. |
| Carbons attached to N=N linkage | ~130 - 150 | Expected to be in the aromatic region, influenced by the azo group. |
Electronic Absorption and Emission Spectroscopy (UV-Vis)
UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within the molecule, providing insights into its chromophoric properties and how these are affected by the surrounding environment.
Electronic Transitions and Chromophoric Properties
The chromophoric system in this compound is primarily composed of the azo group (-N=N-) conjugated with the phenyl and phenol rings. This extended π-electron system allows for electronic transitions upon absorption of UV-Vis light.
Chromophore: The azo linkage, in conjugation with the aromatic systems, acts as the main chromophore responsible for the molecule's absorption in the UV-Vis region.
Table 4: Expected UV-Vis Absorption Characteristics for this compound
| Transition Type | Expected Wavelength Range (nm) | Assignment |
| π → π | 300 - 400 | Electronic excitation across the conjugated azo-phenyl-phenol system. |
| n → π | Potentially present | Transition involving lone pair electrons on nitrogen or oxygen. |
Solvatochromism and pH Effects on Spectral Features
The absorption spectrum of this compound can be sensitive to changes in solvent polarity and pH, a phenomenon known as solvatochromism and pH-dependent spectral shifts.
Solvatochromism: As a polar molecule with potential for hydrogen bonding (via the phenolic OH group), this compound is expected to exhibit solvatochromism. In more polar solvents, especially protic ones capable of hydrogen bonding, the excited state of the molecule may be preferentially stabilized compared to the ground state. This stabilization leads to a decrease in the energy gap between the states, resulting in a bathochromic shift (red shift) of the absorption maximum rsustnjogat.orgresearchgate.netacademie-sciences.fr. The extent of this shift depends on the specific interactions between the solute and solvent molecules.
pH Effects: The phenolic hydroxyl group is acidic and can be deprotonated at higher pH values to form a phenoxide ion. This deprotonation significantly alters the electronic distribution within the molecule, increasing electron donation into the conjugated system. Consequently, a substantial bathochromic shift in the UV-Vis spectrum is expected upon increasing the pH, as the phenoxide form is generally more conjugated and has a lower energy electronic transition nih.gov.
Photochromic Behavior and Isomerization Dynamics
This compound, as a member of the azobenzene (B91143) family, exhibits photochromic behavior driven by the reversible trans-cis isomerization of its azo (-N=N-) group. This phenomenon is fundamental to its potential applications as a molecular switch. Upon absorption of light, typically in the ultraviolet (UV) or visible spectrum, the molecule transitions from its thermodynamically more stable trans (E) isomer to a less stable cis (Z) isomer rsc.orgmdpi.comresearchgate.netindexcopernicus.com. This photoisomerization involves a significant change in molecular geometry and electronic distribution, leading to alterations in its physical and chemical properties, including its absorption spectrum and color indexcopernicus.comacs.org.
The trans-cis isomerization mechanism in azobenzenes is generally understood to proceed through either a rotation around the azo bond or an inversion mechanism rsc.orgmdpi.comnih.govrsc.org. The specific pathway can be influenced by the molecular structure and the environment. Following photoexcitation, the molecule can undergo internal conversion to the ground state, with a portion of the excited molecules forming the cis isomer rsc.org.
The cis isomer is metastable and can revert to the trans form through several pathways. This reversion can occur thermally in the dark, a process known as thermal back relaxation rsc.orgresearchgate.netsciencepublishinggroup.com. Alternatively, irradiation with visible light of appropriate wavelength can also induce the cis-trans isomerization rsc.orgmdpi.comresearchgate.net. The kinetics of these processes, including the quantum yields for photoisomerization and the rates of thermal reversion, are highly sensitive to structural modifications and the surrounding medium, such as solvent polarity and viscosity sciencepublishinggroup.comnih.gov. For instance, studies on related azobenzene derivatives have shown that chemical substitutions can significantly alter the lifetime of the cis isomer and the energy barriers for thermal relaxation sciencepublishinggroup.comnih.gov. While specific quantitative data for this compound itself is limited in the provided search results, the general principles of azobenzene photoisomerization, including spectral shifts upon isomerization (e.g., changes in absorption maxima from ~346 nm for trans to ~440 nm for cis in related compounds indexcopernicus.com), are expected to apply.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and elucidating the fragmentation patterns of organic compounds, providing insights into their structure. For this compound, mass spectrometry can confirm its molecular formula and provide characteristic fragment ions that aid in its identification and structural verification.
The molecular formula of this compound is C12H10N2O, corresponding to a calculated monoisotopic mass of 198.0793 Da and a nominal molecular weight of 198.22 g/mol nih.gov. Under electron impact ionization (EI), the molecular ion [M]+ is typically observed as the parent ion, representing the molecule minus one electron.
Fragmentation of azobenzene derivatives in mass spectrometry commonly involves cleavage of the bonds adjacent to the azo group and the loss of molecular nitrogen (N2) bch.ro. These processes lead to the formation of characteristic fragment ions. Based on general knowledge of azobenzene mass spectrometry and data from related compounds, the fragmentation of this compound is expected to yield fragments derived from the phenyl and phenol moieties.
Mass Spectrometry Data for this compound
| Ion Type | m/z Value | Formula (Probable) | Description | Reference |
| Molecular Ion | 198 | C12H10N2O | Represents the intact molecule [M]+ | nih.gov |
| Fragment Ion | 107 | C7H7O+ or C6H5-N=N+ | Likely a fragment from the phenol part or cleavage of the azo bond. | nih.gov |
| Fragment Ion | 93 | C6H5O+ or C6H5+ | Common fragment in related phenylazo compounds, possibly from phenol moiety. | bch.ro |
Note: Fragment ion assignments are based on common fragmentation pathways for azobenzenes and data from related compounds, as specific detailed fragmentation studies for this compound were not fully detailed in the provided snippets.
Electrochemical Behavior and Characterization of 2 Phenylazo Phenol
Redox Chemistry of the Azo Chromophore in 2-(Phenylazo)phenol
The azo group (-N=N-) is the central redox-active moiety in this compound, participating in electron transfer processes. Studies on similar azo compounds indicate that the azo linkage can undergo reduction in a stepwise manner. In aprotic solvents, the reduction of the azo group typically occurs through two one-electron steps. The exact potential at which these reductions occur can be influenced by the molecular structure and the surrounding environment. While specific data for this compound is limited in the provided snippets, general trends for azo compounds suggest that the azo moiety is responsible for the observed redox activity mdpi.comacs.org. The phenolic hydroxyl group can also influence the redox behavior, potentially participating in proton-coupled electron transfer reactions, especially in aqueous or protic media nih.gov.
Cyclic Voltammetry and Advanced Electroanalytical Techniques
Cyclic voltammetry (CV) is a cornerstone technique for characterizing the electrochemical behavior of compounds like this compound. CV studies reveal the reversibility or irreversibility of redox processes, the number of electrons transferred, and the kinetics of the electrode reactions. For azo compounds, CV scans typically display cathodic peaks corresponding to the reduction of the azo group and potentially anodic peaks related to the oxidation of the phenolic moiety or other parts of the molecule researchgate.netresearchgate.net.
Advanced electroanalytical techniques such as differential pulse voltammetry (DPV) and square wave voltammetry (SWV) can offer higher sensitivity and better resolution for detecting redox processes, particularly at lower concentrations researchgate.netirispublishers.comresearchgate.net. The dependence of peak currents on scan rate in CV experiments provides crucial information about the diffusion-controlled nature of the electrode process, which is often observed for azo dyes researchgate.netresearchgate.net.
Table 1: Typical Electrochemical Parameters Observed for Azo Compounds (General Trends)
| Parameter | Observation/Range | Reference |
| Reduction Potentials | Typically two cathodic peaks observed in aprotic solvents, around -1.34 V and -2.0 V. | mdpi.com |
| Oxidation Potentials | Can be attributed to azo or aryl groups; influenced by phenolic/amine substituents. | mdpi.com |
| Scan Rate Dependence | Peak current often proportional to scan rate, indicating diffusion control. | researchgate.netresearchgate.net |
| pH Dependence | Reduction peaks can shift with pH, suggesting proton involvement. | researchgate.net |
| Irreversibility | Electrode processes for some azo dyes are observed to be irreversible. | researchgate.net |
Electrochemical Reduction and Oxidation Mechanisms
The electrochemical reduction of this compound is primarily associated with the cleavage of the azo (-N=N-) bond. This process generally involves the transfer of electrons and protons. In acidic, neutral, or basic media, the reduction can lead to the formation of hydrazo derivatives or cleavage products, depending on the pH and electrode potential researchgate.net. The mechanism often involves a sequence of electron and proton transfers, leading to the breaking of the N=N double bond.
The oxidation mechanisms can be more complex. The phenolic hydroxyl group is susceptible to oxidation, potentially forming quinone-like structures or undergoing dimerization, especially if other activating groups are present mdpi.com. The azo moiety itself can also be oxidized, though reduction is often more extensively studied. For phenolic compounds in general, oxidation can involve direct electron transfer or mediated oxidation by surface-bound reactive species like hydroxyl radicals, particularly at advanced electrode materials academicdirect.orgnih.goveeer.org.
Electropolymerization and Development of Electroactive Films
Electropolymerization is a technique used to deposit thin polymer films onto electrode surfaces through electrochemical oxidation or reduction of monomer units. While direct electropolymerization of this compound itself is not extensively detailed in the provided literature, related phenolic and azo compounds have been studied for their electropolymerization potential. For instance, o-aminophenol and sulfonated phenols have been successfully electropolymerized to form electroactive films acs.orgresearchgate.net.
Azo dyes, in general, can be incorporated into polymer matrices, such as poly(3,4-ethylenedioxythiophene) (PEDOT), to create electroactive composite films researchgate.netbiointerfaceresearch.com. These doped films often exhibit enhanced electrochemical activity compared to the base polymer. The development of electroactive films from such compounds could lead to applications in sensors, electrochromic devices, or as modified electrodes for catalysis. The adherence and uniformity of these polymer films on electrode surfaces are crucial for their performance nih.govmpg.demdpi.com.
Theoretical and Computational Chemistry of 2 Phenylazo Phenol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to study the electronic structure and properties of molecules like 2-(Phenylazo)phenol. This method is favored for its balance of accuracy and computational efficiency. DFT calculations typically involve selecting a functional, such as the widely used B3LYP, and a basis set (e.g., 6-31G or 6-311++G) to approximate the distribution of electrons within the molecule.
Geometrical optimization is a fundamental DFT procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. For this compound, calculations consistently predict that the trans configuration around the azo (-N=N-) double bond is energetically more favorable than the cis isomer. This optimization process yields key structural parameters.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Description | Typical Predicted Value |
|---|---|---|
| Bond Lengths (Å) | ||
| N=N | Azo double bond | ~1.25 Å |
| C-N | Phenyl-azo bond | ~1.43 Å |
| C-O | Phenolic C-O bond | ~1.36 Å |
| O-H | Hydroxyl bond | ~0.97 Å |
| **Bond Angles (°) ** | ||
| C-N=N | Angle around azo group | ~114° |
| C-C-O | Angle in the phenol (B47542) ring | ~120° |
Note: These values are representative and can vary slightly depending on the specific DFT functional and basis set used in the calculation.
Electronic structure analysis focuses on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. ijaemr.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govmdpi.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.comtubitak.gov.tr For this compound, the HOMO is typically localized over the electron-rich phenol ring, whereas the LUMO is distributed across the electron-accepting azo bridge and the adjacent phenyl ring. This distribution facilitates intramolecular charge transfer upon electronic excitation.
Table 2: Frontier Molecular Orbital Energies
| Orbital | Description | Representative Energy Value |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | ~ -6.2 eV |
| LUMO | Lowest Unoccupied Molecular Orbital | ~ -2.5 eV |
| Energy Gap (ΔE) | LUMO - HOMO | ~ 3.7 eV |
Note: Values are illustrative and depend on the computational method.
DFT calculations are highly effective for predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which serves as a powerful tool for interpreting experimental data. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds.
For this compound, key vibrational modes can be assigned based on these calculations. The N=N stretching vibration of the azo group is a characteristic feature, typically appearing in the 1400-1500 cm⁻¹ range. researchgate.net The stretching of the C=C bonds within the aromatic rings is also prominent, usually found between 1400 and 1600 cm⁻¹. researchgate.net The O-H stretching frequency of the phenol group is another important marker, which can be influenced by intramolecular hydrogen bonding. Comparing the computed frequencies with those from experimental FT-IR and FT-Raman spectra helps to confirm the optimized molecular structure and provides a detailed understanding of the molecule's vibrational dynamics.
Table 3: Key Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Description | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| ν(O-H) | Hydroxyl group stretching | ~3600 cm⁻¹ (free), lower if H-bonded |
| ν(C-H) aromatic | Aromatic C-H stretching | 3050 - 3150 cm⁻¹ |
| ν(C=C) aromatic | Aromatic ring stretching | 1400 - 1600 cm⁻¹ |
| ν(N=N) | Azo group stretching | 1400 - 1500 cm⁻¹ |
| δ(O-H) | Hydroxyl group bending | ~1350 cm⁻¹ |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. wolfram.com It is invaluable for identifying the reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map is color-coded to indicate different potential values: red signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of electron deficiency (positive potential), which are susceptible to nucleophilic attack. nih.gov Green areas represent neutral potential.
In the MEP map of this compound, the most negative potential (red) is concentrated around the electronegative oxygen atom of the hydroxyl group and, to a lesser extent, the nitrogen atoms of the azo group. researchgate.net These regions are the primary sites for interactions with electrophiles. Conversely, the hydrogen atom of the hydroxyl group exhibits a strong positive potential (blue), making it a likely site for hydrogen bonding and interaction with nucleophiles. The aromatic rings generally show regions of near-neutral (green) to slightly negative potential, consistent with their π-electron systems.
Molecular Dynamics and Conformational Studies
While DFT calculations provide a static picture of the molecule at its lowest energy state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. researchgate.netnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to study conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent.
Quantum Chemical Descriptors and Quantitative Structure-Property/Activity Relationships (QSPR/QSAR)
Quantum chemical descriptors are numerical values derived from computational calculations that quantify various electronic and structural properties of a molecule. These descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and dipole moment, serve as the foundation for Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) models. arpgweb.comnih.gov
QSPR/QSAR studies aim to establish a mathematical correlation between these calculated descriptors and an observable property (e.g., solubility, melting point) or biological activity (e.g., toxicity, binding affinity). wiley.com By developing a predictive model for a series of related compounds, the properties of a new molecule like this compound can be estimated without the need for extensive experimental work. For instance, descriptors related to its electronic structure could be used to predict its color intensity as a dye or its potential as an antioxidant.
Table 4: Important Quantum Chemical Descriptors
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. mdpi.com |
| Chemical Softness (S) | S = 1 / η | A measure of chemical reactivity. mdpi.com |
Studies on Non-Linear Optical (NLO) Properties
Molecules with specific electronic features, such as an extended π-conjugated system and a significant difference in charge distribution, often exhibit non-linear optical (NLO) properties. These materials can alter the properties of light passing through them and are crucial for applications in optoelectronics and photonics. researchgate.netmdpi.com
This compound possesses the characteristics of a "push-pull" system, which is highly favorable for NLO activity. The electron-donating hydroxyl (-OH) group "pushes" electron density into the π-system, while the electron-withdrawing azo (-N=N-) group "pulls" it. This intramolecular charge transfer results in a large change in dipole moment upon excitation, leading to significant NLO response. Computational methods, particularly DFT, can be used to calculate key NLO parameters like the first-order hyperpolarizability (β). A large calculated β value suggests that the molecule has strong potential as a second-order NLO material.
Advanced Research Applications of 2 Phenylazo Phenol and Its Derivatives
Catalytic Systems Utilizing 2-(Phenylazo)phenol Ligands
Metal complexes incorporating this compound and its derivatives as ligands have shown significant promise in various catalytic transformations. The ligand's ability to stabilize different oxidation states of the metal center and its electronic tunability are key to their catalytic activity.
C-C Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. The efficiency of these reactions is highly dependent on the nature of the ligands coordinated to the palladium center. While direct applications of this compound are emerging, the principles are well-established with analogous structures. For instance, palladium(II) complexes with 2-phenylpyridine (B120327) derivatives, which share structural similarities with this compound, have been shown to be effective catalysts for Suzuki-Miyaura reactions. These complexes promote the coupling of aryl halides with arylboronic acids under mild, aerobic conditions, often in aqueous solvents. researchgate.net The catalytic activity is influenced by the steric and electronic properties of the ligands. researchgate.netnih.gov
Similarly, palladium complexes with various phosphine (B1218219) and N-heterocyclic carbene ligands have been extensively studied for Heck reactions, which involve the coupling of aryl halides with alkenes. researchgate.net The success of these related systems suggests that palladium complexes of this compound derivatives could serve as efficient catalysts for such transformations, offering potential advantages in terms of stability and reactivity.
Table 1: Examples of Palladium-Catalyzed C-C Cross-Coupling Reactions with Related Ligand Systems
| Catalyst System | Reaction Type | Substrates | Key Findings |
|---|---|---|---|
| Pd(II) with 2-phenylpyridine derivatives | Suzuki-Miyaura | Aryl halides, Arylboronic acids | High efficiency in aqueous media under aerobic conditions. researchgate.net |
| Pd(II)-sulfosalan complexes | Suzuki-Miyaura | Aryl halides, Arylboronic acid derivatives | Highly active in water and air; activity increases with linker length. nih.gov |
Oxidation and Reduction Catalysis
The redox-active nature of the azo group and the ability of the phenolate (B1203915) to stabilize higher oxidation states of metal ions make this compound derivatives attractive ligands for oxidation and reduction catalysis.
In the realm of oxidation catalysis, ruthenium complexes with ligands containing azo and imidazole (B134444) moieties have been shown to catalyze the oxidation of alcohols to aldehydes and ketones. researchgate.net Similarly, manganese(III) complexes with bis(phenolate)carbene ligands are effective for the oxidation of both primary and secondary alcohols with high selectivity, avoiding overoxidation to carboxylic acids. nih.gov Manganese-based systems with picolinic acid have also been developed for the efficient epoxidation of a wide range of olefins. organic-chemistry.orgnih.gov Cobalt(II) complexes with salicylaldimine ligands, structurally related to this compound, have also been investigated for the catalytic oxidation of phenol (B47542). researchgate.net
For catalytic reductions, copper(II) complexes with N,O-chelating Schiff base ligands have demonstrated high efficiency in the reduction of 4-nitrophenol (B140041) to 4-aminophenol. mdpi.com The catalytic activity of these complexes highlights the potential of metal complexes with this compound derivatives to facilitate a range of reduction reactions.
Table 2: Performance of Metal Complexes with Related Ligands in Oxidation and Reduction Catalysis
| Metal Complex | Catalytic Reaction | Substrate | Oxidant/Reductant | Conversion/Yield |
|---|---|---|---|---|
| Ruthenium-thioarylazoimidazole | Alcohol Oxidation | Alcohols | N-methylmorpholine-N-oxide | Quantitative |
| Manganese(III)-bis(phenolate)carbene | Alcohol Oxidation | Alcohols | tBuOOH | High Yields, TOF up to 540 h⁻¹ nih.gov |
Water Oxidizing Catalysts
The development of efficient and robust catalysts for water oxidation is a critical challenge in the field of artificial photosynthesis. Ruthenium, cobalt, and iridium complexes have been extensively studied for this purpose. The incorporation of a phenolic moiety in a ruthenium complex, inspired by the oxygen-evolving center in photosystem II, has been shown to enhance catalytic activity for electrochemical water oxidation by lowering the onset-overpotential. rsc.org Cobalt complexes, including cobalt(II) phthalocyanine (B1677752) and N,N′-bis(salicylidene)ethylenediamino cobalt(II), have also been investigated as water oxidation catalysts, although their activity can be pH-dependent and may involve the formation of cobalt oxide nanoparticles as the true catalytic species. rsc.orgrsc.org
Organometallic iridium complexes have emerged as highly active precatalysts for water oxidation. nih.govnih.govresearchgate.net The catalytic activity of these complexes can be modulated by functionalizing the ancillary ligands. rsc.org The study of these systems provides valuable insights into the design of new water oxidation catalysts based on this compound derivatives, where the phenolic group could play a crucial role in proton-coupled electron transfer steps.
Chemical Sensor Development
The chromophoric nature of the azo group and the ability of the phenolic hydroxyl group to act as a proton donor and a metal-binding site make this compound and its derivatives excellent candidates for the development of colorimetric, fluorimetric, and electrochemical sensors.
Colorimetric and Fluorimetric Sensing Capabilities
Derivatives of this compound can be designed to exhibit changes in their absorption or emission spectra upon binding to specific analytes, forming the basis of colorimetric and fluorimetric sensors. For example, a novel rhodamine-based derivative incorporating an azo-phenol moiety has been developed as a selective colorimetric and "turn-on" fluorescent sensor for copper(II) ions in aqueous solution. rsc.org The binding of Cu²⁺ induces a distinct color change from colorless to dark red and a significant enhancement of fluorescence intensity. rsc.org
The design principles for such sensors often involve the integration of a recognition unit (the this compound moiety) with a signaling unit (a chromophore or fluorophore). The interaction with an analyte modulates the electronic properties of the system, leading to an observable optical response. This approach has been widely used in the development of sensors for various anions and metal ions. nih.govunica.itmdpi.comnih.govresearchgate.net For instance, chemosensors based on 1,8-naphthalimide (B145957) have been designed for anion recognition, where hydrogen bonding interactions with urea (B33335) or thiourea (B124793) groups appended to the fluorophore lead to changes in fluorescence. nih.gov
Table 3: Sensing Characteristics of a Rhodamine-Based Azo-Phenol Derivative Sensor
| Analyte | Sensing Mode | Observable Change | Solvent System |
|---|---|---|---|
| Copper(II) ions | Colorimetric | Colorless to dark red rsc.org | Ethanol-water |
| Copper(II) ions | Fluorimetric | "Turn-on" fluorescence rsc.org | Ethanol-water |
Electrochemical Sensing Applications
Electrochemical sensors offer high sensitivity and selectivity for the detection of a wide range of analytes. Electrodes can be modified with molecules like this compound derivatives to enhance their sensing performance. The azo group is electrochemically active, and its redox behavior can be influenced by the presence of specific analytes. Furthermore, the phenolic group and other functional groups introduced into the molecule can serve as recognition sites for target species.
Modified electrodes are widely used for the electrochemical detection of heavy metal ions. nih.govresearchgate.netnih.gov The modifying layer can preconcentrate the metal ions at the electrode surface, leading to enhanced sensitivity in techniques like stripping voltammetry. nih.gov While specific examples utilizing this compound are still emerging, the principles of electrode modification are well-established. For instance, electrodes modified with composite materials containing porphyrins have been used for the detection of lead, cadmium, and mercury ions. researchgate.net
Similarly, electrochemical sensors have been developed for the detection of phenolic compounds. mdpi.com These sensors often employ nanomaterials to enhance the electrode's surface area and catalytic activity. A this compound-modified electrode could potentially be used for the selective detection of other phenolic pollutants or biomolecules through specific binding interactions that modulate the electrochemical signal of the azo probe.
Materials Science Innovations
The incorporation of the phenylazo-phenol moiety into larger molecular structures has led to significant advancements in materials science. Its derivatives are utilized to create functional polymers, photo-responsive materials, and have been investigated for data storage technologies.
Derivatives of this compound serve as valuable monomers for the synthesis of functional polymers and the fabrication of thin films with specialized properties. An enzymatic synthesis approach using horseradish peroxidase (HRP) has been successfully employed to create poly(4-phenylazophenol) from a 4-phenylazophenol (B142808) monomer. acs.org This method results in a branched polyphenylene backbone with azo functionalities on each repeating unit, yielding a polymer with an extremely high dye content of nearly 100%. acs.org This polymer is soluble in many polar organic solvents, which facilitates the easy formation of high-quality optical thin films. acs.org
Another strategy involves synthesizing monomers like 2-(4-phenylazophenoxy) ethyl acrylate (B77674) (PAPEA), which can then be polymerized. oriprobe.com Poly[2-(4-phenylazophenoxy) ethyl acrylate] (PPAPEA) has been prepared through RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. oriprobe.com Additionally, thin polymer films have been created using a polymethylmethacrylate (PMMA) matrix doped with azo-azomethine dyes, which are derivatives of the core structure. researchgate.net These studies demonstrate the versatility of phenylazo-phenol derivatives in creating polymers and thin films with tailored optical and physical properties.
The azobenzene (B91143) group inherent in this compound and its derivatives is a well-known photochrome, capable of undergoing reversible isomerization between its more stable trans (E) form and a cis (Z) form upon exposure to light. This property is central to the development of photo-responsive materials.
Solutions of enzymatically synthesized poly(4-phenylazophenol) exhibit reversible trans-to-cis photoisomerization of the azobenzene groups, a process characterized by a long relaxation time. acs.org The resulting polymer film also demonstrates photoinduced absorption dichroism and significant photoinduced birefringence. acs.org Similarly, poly[2-(4-phenylazophenoxy) ethyl acrylate] shows photoresponsive behavior under ultraviolet irradiation, with the rate of isomerization being influenced by the polymer's molecular weight. oriprobe.com
Research into related structures, such as 2-(phenylazo)imidazoles, further elucidates this photochromic behavior. For example, 1-N-methyl-2-(phenylazo)imidazole undergoes reversible cis/trans photoisomerization with quantum yields for the trans-to-cis conversion that are substantially higher than those of azobenzene itself. nih.gov The E → Z isomerization of azobenzene derivatives has been widely exploited to modulate the conformational properties of molecules, including helical oligomers. acs.org This photo-controlled isomerization is a key mechanism in the development of smart materials, such as photo-responsive hydrogels used in adhesive technologies. rsc.org
Azo dyes are a critical component in the recording layer of DVD-R discs. walmart.comverbatim.com Verbatim's patented AZO recording layer is noted for its high performance, reliability, and archival life. walmart.comverbatim.com This technology leverages a unique and ultra-stable dye that provides ultimate resistance to UV light damage and can withstand the high laser power and rotation speeds of modern drives. walmart.com
While the exact proprietary chemical structures used by manufacturers are not typically disclosed, patents indicate that metal-azo dyes are commonly used. echemi.comstackexchange.com For instance, a Mitsubishi patent describes a recording layer containing a pyridone azo organic dye coordinated to a metal such as nickel, cobalt, or zinc. echemi.comstackexchange.com The function of the dye layer is to absorb laser light, which heats the dye and causes it to decompose or deform, creating a "pit" that can be read by a laser. The AZO dye is specifically engineered to optimize read/write performance and ensure data stability over time. verbatim.comvideohelp.com
Preliminary Biological Evaluation (Mechanistic and In Vitro Studies)
In addition to materials science, derivatives of this compound have been the subject of preliminary biological investigations, particularly concerning their potential antimicrobial and anti-inflammatory activities.
Various derivatives of this compound have demonstrated notable antimicrobial activity in laboratory settings. A study on 4-phenyldiazenyl 2-(phenylimino methyl) phenols, which are Schiff base derivatives, showed considerable inhibition against a range of human pathogens, including Bacillus anthracis, Escherichia coli, Staphylococcus aureus, Salmonella typhimurium, and Pseudomonas aeruginosa. tandfonline.comtandfonline.com The antimicrobial efficacy of these compounds was found to be influenced by the different substituents on the aromatic rings. tandfonline.com
Similarly, 1-Phenylazo-2-naphthol has been shown to inhibit the metabolic growth of pathogenic microorganisms, with a more pronounced effect against Gram-positive bacteria compared to Gram-negative bacteria. sphinxsai.com Another derivative, 2-Phenylazo-1-naphthol-4-sulphonic acid, also displayed significant activity against several bacterial species. sphinxsai.com
The proposed mechanism of action for phenolic compounds, in general, involves damage to the bacterial plasma membrane, leading to the leakage of intracellular components, enzyme inactivation, and protein denaturation. researchgate.net The presence of the azo group linked to the phenol structure is believed to contribute to this biological activity. researchgate.net
Table 1: In Vitro Antibacterial Activity of 4-phenyldiazenyl 2-(phenylimino methyl) phenol Derivatives
| Bacterial Strain | Compound IIIa Inhibition (%) | Compound IIIb Inhibition (%) | Compound IIIe Inhibition (%) | Tetracycline Inhibition (%) |
| S. aureus | 77.50 | 67.50 | 62.50 | 85.00 |
| E. coli | 52.50 | 45.00 | 42.50 | 72.50 |
| B. anthracis | 47.50 | 42.50 | 37.50 | 70.00 |
| S. typhimurium | 45.00 | 40.00 | 35.00 | 67.50 |
| P. aeruginosa | 35.00 | 30.00 | 27.50 | 62.50 |
| Data sourced from research on Schiff base derivatives of this compound. tandfonline.com |
The anti-inflammatory potential of compounds structurally related to this compound has also been explored. A study on a class of phenyl-pyrazolone derivatives, which share structural similarities, evaluated their anti-inflammatory activity. nih.gov The investigation suggested that the mechanism of action might be related to the lipophilic character of the compounds rather than inhibition of COX or LOX enzymes. nih.govresearchgate.net
Phenolic compounds, as a broad class, are known for their potential to suppress inflammation by inhibiting the overproduction of pro-inflammatory cytokines such as interleukin (IL)-1b, IL-6, and tumor necrosis factor-alpha (TNF-α). nih.gov While direct studies on the anti-inflammatory properties of this compound are limited, the bioactivities of related phenolic and heterocyclic structures suggest a basis for its potential in this area. mdpi.comresearchgate.net Other bioactivities, such as hypoglycemic effects, have been noted in phenol-rich extracts, indicating a broad range of potential biological activities for this class of compounds. mdpi.com
Corrosion Inhibition Research
The efficacy of this compound and its derivatives as corrosion inhibitors is fundamentally linked to their ability to form a protective barrier on the metal surface, thereby isolating it from the corrosive environment. This protective layer is established through the adsorption of the inhibitor molecules onto the metal.
Adsorption Mechanisms on Metal Surfaces
The adsorption of this compound and its derivatives on metal surfaces is a complex process governed by the chemical structure of the inhibitor, the nature of the metal surface, and the characteristics of the corrosive medium. The presence of heteroatoms such as nitrogen and oxygen, along with the aromatic rings and the azo group (-N=N-), in the molecular structure of these compounds plays a crucial role in their adsorption capabilities.
The adsorption process can occur through two primary mechanisms: physisorption and chemisorption. Physisorption involves weaker, non-specific van der Waals forces and electrostatic interactions between the inhibitor molecules and the charged metal surface. In contrast, chemisorption involves the formation of stronger, more stable coordinate or covalent bonds between the inhibitor and the metal surface through the sharing of electrons. This often involves the d-orbitals of the metal and the lone pair electrons of the heteroatoms (N, O) or the π-electrons of the aromatic rings in the inhibitor molecule.
Theoretical studies, such as those employing Density Functional Theory (DFT), have provided valuable insights into the adsorption behavior of related phenol derivatives on iron surfaces, like the Fe(110) surface. These studies suggest that adsorption is most favorable when the aromatic ring of the phenol molecule is parallel to the metal surface, as this orientation maximizes the interaction and charge transfer between the molecule and the surface. researchgate.net The azo group and the hydroxyl group in this compound and its derivatives are expected to be key centers for adsorption, facilitating a strong interaction with the metal.
The adsorption of these inhibitors often follows established adsorption isotherms, such as the Langmuir, Freundlich, or Temkin models. The Langmuir isotherm, which describes a monolayer adsorption on a homogeneous surface, has been found to be applicable to some azo-phenol derivatives. scihub.org This suggests that the inhibitor molecules form a uniform, single-molecular layer on the metal surface, effectively blocking the active corrosion sites. For instance, a study on N–{[2–(3–hydroxyphenylazo)–5–hydroxyl]phenyl}–4–methoxybenzilidene (LPHA), a derivative of this compound, demonstrated that its adsorption on mild steel in a hydrochloric acid medium follows the Langmuir adsorption isotherm. scihub.org
The nature of the adsorption can also be inferred from thermodynamic parameters. An increase in inhibition efficiency with a rise in temperature is often indicative of chemisorption, as this process is typically endothermic. scihub.org
Inhibitor Efficiency Studies and Electrochemical Characterization
The effectiveness of a corrosion inhibitor is quantified by its inhibitor efficiency (IE), which is a measure of the percentage reduction in the corrosion rate in the presence of the inhibitor compared to its absence. Various electrochemical techniques are employed to evaluate the inhibitor efficiency and to characterize the protective film formed by this compound and its derivatives.
Potentiodynamic Polarization: This technique involves polarizing the metal sample to potentials above and below its corrosion potential (Ecorr) and measuring the resulting current. The resulting Tafel plots provide crucial information about the corrosion kinetics, including the corrosion current density (icorr), which is directly proportional to the corrosion rate. The inhibitor efficiency can be calculated from the corrosion current densities with and without the inhibitor. Furthermore, by observing the shifts in the anodic and cathodic branches of the Tafel plots, it is possible to determine whether the inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. For many organic inhibitors, including phenol derivatives, a mixed-type behavior is common, where they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.
Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique that provides detailed information about the corrosion process and the properties of the protective inhibitor film. By applying a small amplitude AC signal over a range of frequencies, the impedance of the electrochemical system is measured. The data is often represented as Nyquist and Bode plots. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) in the presence of the inhibitor are indicative of effective corrosion inhibition. The formation of a protective film on the metal surface increases the resistance to charge transfer across the metal/solution interface and decreases the capacitance of the electrical double layer. The inhibitor efficiency can also be calculated from the charge transfer resistance values.
Studies on derivatives of this compound have demonstrated their potential for high inhibitor efficiencies. For example, the derivative N–{[2–(3–hydroxyphenylazo)–5–hydroxyl]phenyl}–4–methoxybenzilidene (LPHA) exhibited a maximum inhibition efficiency of 77.01% for mild steel in 0.5M hydrochloric acid at a concentration of 1.0×10-2M and a temperature of 353K. scihub.org
| Inhibitor | Metal | Corrosive Medium | Concentration (M) | Temperature (K) | Inhibition Efficiency (%) | Adsorption Isotherm | Reference |
|---|---|---|---|---|---|---|---|
| N–{[2–(3–hydroxyphenylazo)–5–hydroxyl]phenyl}–4–methoxybenzilidene (LPHA) | Mild Steel | 0.5M HCl | 1.0×10-2 | 353 | 77.01 | Langmuir | scihub.org |
Environmental Aspects of 2 Phenylazo Phenol: Degradation and Remediation Research
Degradation Pathways and Mechanisms
The degradation of 2-(phenylazo)phenol involves the breakdown of its molecular structure through various chemical and biological processes. The primary targets for degradation are the azo bond (-N=N-) and the aromatic rings.
Reductive Degradation Processes
Reductive degradation is a key mechanism for the breakdown of azo dyes. This process typically occurs under anaerobic or reducing conditions and involves the cleavage of the azo bond. The reduction of the azo linkage in this compound is expected to yield aniline (B41778) and 2-aminophenol. This cleavage results in the decolorization of the dye, as the chromophoric azo group is destroyed. While specific studies on this compound are limited, research on similar azo dyes indicates that various reducing agents, including those generated by microorganisms, can facilitate this process. The resulting aromatic amines, however, may themselves be environmental pollutants and require further degradation.
Oxidative Degradation Processes (e.g., Advanced Oxidation Processes)
Advanced Oxidation Processes (AOPs) are highly effective for the degradation of recalcitrant organic pollutants like this compound. AOPs generate highly reactive hydroxyl radicals (•OH) that can non-selectively attack the dye molecule. scirp.orgnih.gov The Fenton process (using Fe²⁺ and H₂O₂), for example, is a widely studied AOP for dye degradation. scirp.org
The degradation of the closely related compound, Sudan I, which shares the phenylazo-naphthol structure, has been investigated using AOPs. These studies show that the degradation proceeds through the attack of hydroxyl radicals on the aromatic rings and the azo bond, leading to the formation of various intermediates and eventual mineralization to CO₂, H₂O, and inorganic ions. scirp.org The efficiency of these processes is influenced by factors such as pH, temperature, and the concentration of the oxidant and catalyst. scirp.orgnih.gov For phenol (B47542) degradation, a related process, Fenton's reagent has been shown to be one of the fastest methods. nih.gov
| Advanced Oxidation Process | Key Features | Typical Reactants | Primary Oxidizing Species |
| Fenton | Rapid degradation rates | Fe²⁺, H₂O₂ | Hydroxyl radical (•OH) |
| Photo-Fenton | Enhanced by UV light | Fe²⁺, H₂O₂, UV light | Hydroxyl radical (•OH) |
| Ozonation | High oxidation potential | O₃ | Ozone, Hydroxyl radical (•OH) |
| UV/H₂O₂ | No sludge formation | H₂O₂, UV light | Hydroxyl radical (•OH) |
| Photocatalysis (e.g., TiO₂) | Heterogeneous catalysis | Semiconductor (e.g., TiO₂), UV light | Hydroxyl radical (•OH) |
Photocatalytic Degradation Studies and Reaction Kinetics
Photocatalytic degradation using semiconductor materials like titanium dioxide (TiO₂) is another promising AOP for the removal of organic pollutants. When TiO₂ is irradiated with UV light of sufficient energy, it generates electron-hole pairs, which in turn produce reactive oxygen species, including hydroxyl radicals. These radicals then degrade the organic molecules.
| Parameter | Effect on Photocatalytic Degradation Rate |
| Catalyst Dosage | Increases up to an optimal level, then decreases due to light scattering. |
| Pollutant Concentration | Generally, the rate decreases with increasing initial concentration. |
| pH | Affects the surface charge of the catalyst and the speciation of the pollutant. |
| UV Light Intensity | The rate generally increases with light intensity up to a certain point. |
Bioremediation Approaches and Microbial Interactions
Bioremediation utilizes microorganisms to break down environmental pollutants. Both bacteria and fungi have been shown to be effective in degrading azo dyes. The microbial degradation of azo dyes can occur under both anaerobic and aerobic conditions.
Under anaerobic conditions, bacteria can reductively cleave the azo bond of this compound, leading to the formation of aniline and 2-aminophenol. These resulting aromatic amines are often more amenable to subsequent aerobic degradation.
Under aerobic conditions, some microorganisms can directly attack the aromatic rings of the dye. For instance, certain fungi possess extracellular ligninolytic enzymes that can degrade a wide range of aromatic compounds. The degradation of phenol by various Pseudomonas species has been extensively studied, with degradation proceeding through the formation of catechol, followed by ring cleavage via either the ortho or meta pathway. nih.gov It is plausible that similar microbial pathways are involved in the complete mineralization of this compound. The efficiency of bioremediation depends on factors such as the microbial species, nutrient availability, temperature, and pH.
| Microorganism Type | Degradation Mechanism | Key Enzymes | Typical Conditions |
| Bacteria (e.g., Pseudomonas) | Reductive cleavage of azo bond, aerobic degradation of aromatic rings. | Azoreductases, Dioxygenases | Anaerobic followed by aerobic |
| Fungi (e.g., white-rot fungi) | Oxidative degradation by extracellular enzymes. | Lignin peroxidases, Manganese peroxidases, Laccases | Aerobic |
Q & A
Q. What are the common synthetic routes for preparing 2-(Phenylazo)phenol, and how are reaction conditions optimized?
The synthesis of this compound derivatives typically involves diazo coupling reactions between aromatic amines and phenol derivatives. For example, Ethyl 2-(phenylazo)acetoacetate (a structurally related azo compound) is synthesized via azo bond formation under controlled pH and temperature, followed by acetylation . Key optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Temperature : Reactions are often conducted at 0–5°C to stabilize diazonium intermediates.
- Catalysts : Acidic or basic conditions (e.g., HCl/NaNO₂) facilitate diazotization.
Characterization via NMR and IR spectroscopy confirms successful azo bond formation .
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?
- UV-Vis spectroscopy : Azo compounds exhibit strong absorbance in the visible range (λₘₐₐ ≈ 400–500 nm) due to n→π* transitions in the N=N bond .
- ¹H/¹³C NMR : Aromatic proton signals near δ 7–8 ppm and shifts in phenolic -OH protons confirm substitution patterns .
- X-ray crystallography : Resolves conformational details (e.g., planarity of the azo-phenol system), as seen in benzo[d][1,3]dioxin derivatives .
Q. How does pH and temperature influence the stability of this compound in aqueous solutions?
Azo compounds are pH-sensitive:
- Acidic conditions : Protonation of the azo group can lead to decomposition via hydrolysis.
- Alkaline conditions : Deprotonation of the phenolic -OH group stabilizes the molecule but may promote oxidation .
Thermal stability studies (e.g., TGA/DSC) show degradation above 200°C, with decomposition pathways dependent on substituents .
Advanced Research Questions
Q. What reaction mechanisms govern the oxidation and reduction of this compound?
- Oxidation : Strong oxidizing agents (e.g., KMnO₄) cleave the N=N bond, yielding nitroso or nitro derivatives. The mechanism proceeds via radical intermediates, confirmed by ESR spectroscopy .
- Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the azo bond to amines. Electrochemical reduction in acidic media shows two-electron transfer steps, verified by cyclic voltammetry .
Q. How can computational methods (e.g., DFT, molecular docking) enhance the study of this compound derivatives?
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and reaction thermodynamics. For example, benzimidazole-azo-phenol derivatives show strong electron-withdrawing effects, correlating with corrosion inhibition efficiency .
- Molecular docking : Models interactions with biological targets (e.g., 5-HT2A receptors) or enzymes, guiding drug design. Docking studies of similar azo compounds reveal binding affinities to active sites via π-π stacking and hydrogen bonding .
Q. How are this compound derivatives applied in corrosion inhibition, and what structural features enhance performance?
- Mechanism : Adsorption onto metal surfaces (e.g., copper) forms protective films, blocking anodic/cathodic sites. Polarization studies show inhibition efficiencies >80% for derivatives with electron-rich substituents (e.g., -NO₂, -OCH₃) .
- Structure-activity relationships : Planar aromatic systems and electron-donating groups improve adsorption kinetics. Synergistic effects with halide ions further enhance performance .
Q. How can contradictory data in synthetic yields or reaction outcomes be resolved?
Discrepancies often arise from:
- Substituent effects : Electron-withdrawing groups on the phenol ring reduce reactivity in Eschweiler-Clarke reactions, while azo groups enhance it .
- Solvent choice : Solvent-free conditions improve yields in Friedel-Crafts acylations by reducing side reactions .
Systematic optimization using design of experiments (DoE) or high-throughput screening identifies critical variables (e.g., solvent, catalyst loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
